Cas no 58102-36-6 (N-Cyclooctyl-3-oxobutanamide)
N-Cyclooctyl-3-oxobutanamide Chemical and Physical Properties
Names and Identifiers
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- N-Cyclooctyl-3-oxobutanamide
- N-cyclooctyl-3-oxobutanamide(SALTDATA: FREE)
- N-Cyclooctylacetylacetamid
- SR-01000227437-1
- STK150966
- N-cyclooctyl-acetylacetamide
- SCHEMBL11570524
- DB-321080
- WISHOQVCIWQGMO-UHFFFAOYSA-N
- CS-0331719
- BS-38313
- DTXSID60387283
- MFCD01250246
- AKOS000164898
- SR-01000227437
- 58102-36-6
-
- MDL: MFCD01250246
- Inchi: 1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15)
- InChI Key: WISHOQVCIWQGMO-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)NC1CCCCCCC1
Computed Properties
- Exact Mass: 211.15700
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17000
- LogP: 2.58550
N-Cyclooctyl-3-oxobutanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Cyclooctyl-3-oxobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621278-50mg |
N-cyclooctyl-3-oxobutanamide |
58102-36-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621278-100mg |
N-cyclooctyl-3-oxobutanamide |
58102-36-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A621278-500mg |
N-cyclooctyl-3-oxobutanamide |
58102-36-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB220817-1 g |
N-Cyclooctyl-3-oxobutanamide; 95% |
58102-36-6 | 1g |
€128.10 | 2023-02-22 | ||
| abcr | AB220817-5 g |
N-Cyclooctyl-3-oxobutanamide; 95% |
58102-36-6 | 5g |
€365.50 | 2023-02-22 | ||
| eNovation Chemicals LLC | Y1258264-5g |
N-cyclooctyl-3-oxobutanamide |
58102-36-6 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB220817-1g |
N-Cyclooctyl-3-oxobutanamide, 95%; . |
58102-36-6 | 95% | 1g |
€94.10 | 2025-04-17 | |
| abcr | AB220817-5g |
N-Cyclooctyl-3-oxobutanamide, 95%; . |
58102-36-6 | 95% | 5g |
€218.80 | 2025-04-17 | |
| 1PlusChem | 1P00EEHH-1g |
N-Cyclooctyl-3-oxobutanamide |
58102-36-6 | 95% | 1g |
$61.00 | 2025-02-27 | |
| 1PlusChem | 1P00EEHH-5g |
N-Cyclooctyl-3-oxobutanamide |
58102-36-6 | 95% | 5g |
$212.00 | 2025-02-27 |
N-Cyclooctyl-3-oxobutanamide Suppliers
N-Cyclooctyl-3-oxobutanamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-Cyclooctyl-3-oxobutanamide
Professional Introduction to N-Cyclooctyl-3-oxobutanamide (CAS No: 58102-36-6)
N-Cyclooctyl-3-oxobutanamide, chemically designated as N-cyclooctyl-3-oxobutanamide, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 58102-36-6, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a cyclooctyl group attached to an amide functionality, which is connected to a β-ketoester-like moiety, making it a versatile intermediate in synthetic chemistry.
The structural framework of N-cyclooctyl-3-oxobutanamide consists of a cycloalkyl ring that provides steric hindrance and lipophilicity, while the amide bond introduces polarity and reactivity suitable for further functionalization. This combination makes it an attractive candidate for various chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. The presence of the 3-oxobutyl side chain further enhances its utility as a building block in the synthesis of more complex molecules.
In recent years, N-cyclooctyl-3-oxobutanamide has been explored in the context of medicinal chemistry for its potential role as a pharmacophore. The cyclooctyl group, known for its ability to modulate pharmacokinetic properties such as solubility and metabolic stability, has been incorporated into various drug candidates to improve their bioavailability. Additionally, the amide functionality can serve as a point of attachment for pharmacologically active groups, enabling the design of molecules with tailored biological activities.
One of the most compelling aspects of N-cyclooctyl-3-oxobutanamide is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The amide bond in N-cyclooctyl-3-oxobutanamide can be used to create constrained peptide analogs that exhibit improved stability and efficacy. Recent studies have demonstrated its application in developing inhibitors targeting enzyme-protein interactions, which are crucial in therapeutic interventions for diseases like cancer and inflammation.
The compound has also found applications in materials science, particularly in the development of functional polymers and coatings. The cycloalkyl moiety imparts flexibility and mechanical strength to polymers, making them suitable for use in industrial applications. Furthermore, the amide group can participate in hydrogen bonding networks, enhancing the material's thermal stability and water resistance. These properties make N-cyclooctyl-3-oxobutanamide a valuable component in advanced material formulations.
From an academic research perspective, N-cyclooctyl-3-oxobutanamide has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity allows chemists to explore novel pathways for constructing complex molecular architectures. For instance, it has been employed in transition metal-catalyzed reactions, where it serves as a ligand or substrate that facilitates carbon-carbon bond formation. These studies contribute to the broader understanding of organic transformations and lay the groundwork for future innovations in synthetic chemistry.
The pharmaceutical industry has shown particular interest in N-cyclooctyl-3-oxobutanamide due to its potential as an intermediate in drug discovery programs. Its structural features make it compatible with various drug design strategies, including fragment-based drug design and structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that exhibit promising biological activities against targets such as kinases and proteases.
In conclusion, N-Cyclooctyl-3-oxobutanamide (CAS No: 58102-36-6) is a multifaceted compound with significant applications across multiple domains of chemistry and materials science. Its unique structural attributes enable its use as a versatile intermediate in synthetic organic chemistry, a building block for peptidomimetics, and an ingredient in advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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